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These application notes provide comprehensive guidance on dosage considerations and
experimental protocols for in vivo studies involving Tranilast (N-[3',4'-dimethoxycinnamoyl]-
anthranilic acid). Tranilast, initially identified as an anti-allergic agent, has demonstrated
significant potential in a variety of preclinical models for inflammatory and proliferative
disorders. Its primary mechanisms of action involve the modulation of key signaling pathways,
including Transforming Growth Factor-beta (TGF-3), Nuclear Factor kappa-light-chain-
enhancer of activated B cells (NF-kB), and the NLRP3 inflammasome.[1]

Data Presentation: Summary of In Vivo Dosages

The following table summarizes quantitative data from various in vivo studies with Tranilast,
offering a comparative overview of dosages used across different animal models and disease
applications.
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Animal
Model

Disease/
Applicati
on

Dosage

Administr
. Treatmen
ation )
t Duration
Route

Vehicle

Key
Findings

SCID Mice

Uterine
Fibroids

50
mg/kg/day

Intraperiton

eal (i.p.)

8 weeks

1% Sodium
Bicarbonat
e
(NaHCO:3)

37%
reduction
in tumor
weight;
decreased
cell
proliferatio
n and
extracellula
r matrix
deposition.

[2]3]

Sprague
Dawley
Rats

Myocardial

Infarction

300
mg/kg/day

7or21
Oral (p.o.)
days

Not
Specified

Attenuated
myocardial
fibrosis and
expression
of
profibrotic

genes.[4]

Sprague
Dawley
Rats

Sporadic
Alzheimer'

s Disease

30 and 100

mg/kg

Oral (p.o.) 3 weeks

Not
Specified

Improved
neurobeha
vioral
anomalies
by halting
neuroinfla
mmation
and
NLRP3
inflammaso
me

activation.

[5]
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Rats

Neuropathi
¢ Pain

50, 75,
100, 200
mg/kg

Single

Intraperiton  dose,

eal (i.p.)

Saline
repeated

cycles

Dose-
dependent
increase in
pain
threshold;
effective
dose
(EC50) of
77.64
mg/kg.[6]

Sprague-
Dawley
Rats

Spinal
Cord Injury

30
mg/kg/day
(i.v.) or 200
mg/kg/day
(p.0.)

Intravenou
s (i.v.) or 8 weeks

Oral (p.o.)

Saline (i.v.)

Significantl
y improved
motor
function
recovery
and
reduced
glial and
fibrotic

scarring.[7]

mdx
Dystrophic

Mice

Duchenne
Muscular

Dystrophy

~300
mg/kg/day

Mixed in Not
9 weeks ]
food Applicable

Decreased
fibrosis in
the
diaphragm
muscle and
improved
resistance

to fatigue.

(8]

Sprague-
Dawley
Rats

Smoke
Inhalation-
induced

Lung Injury

100, 200,
and 300
mg/kg

Intraperiton

eal (i.p.)

7 days Not
Specified

Reduced
pulmonary
hemorrhag
e, edema,
and
inflammato

ry cell
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infiltration,
with the
200 mg/kg
dose being
most

prominent.

[9]

Mice

In vivo

angiogene

sis

300 mg/kg

Oral (p.o.),

twice a day

3 days

Not
Specified

Dose-
dependentl
y
suppresse
d
angiogene
sisina
Matrigel
plug assay.
[10]

C57BL/6J

Mice

High-Fat
Diet-
induced

Diabetes

25 and 50
mg/kg

Oral (p.o.)

Not
Specified

Not
Specified

Prevented
high-fat
diet-
induced
weight gain
and
elevation of
fasting
glucose.
[11]

Experimental Protocols
Preparation of Tranilast for In Vivo Administration

a. Preparation for Intraperitoneal (i.p.) Injection:

e Vehicle: Acommonly used vehicle for i.p. administration of Tranilast is 1% Sodium

Bicarbonate (NaHCO:s) in sterile water.[2]
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e Procedure:

o

Weigh the required amount of Tranilast powder based on the desired concentration and
the total volume to be prepared.

o Prepare a 1% (w/v) solution of NaHCO:s in sterile, pyrogen-free water.

o Gradually add the Tranilast powder to the 1% NaHCOs solution while vortexing or stirring
continuously to ensure complete dissolution.

o If necessary, sonicate the solution for brief intervals in a water bath to aid dissolution.

o Once fully dissolved, filter the solution through a 0.22 um sterile filter into a sterile vial.

[e]

Store the prepared solution as per its stability data, typically protected from light.
b. Preparation for Oral Gavage (p.0.) Administration:

e Vehicle: A common vehicle for oral gavage is a 0.5% or 1% solution of
Carboxymethylcellulose (CMC) in sterile water. This helps to create a uniform suspension.

e Procedure:

[e]

Prepare the desired concentration of CMC solution in sterile water. This may require
heating and stirring to fully dissolve. Allow the solution to cool to room temperature.

o Weigh the appropriate amount of Tranilast powder.

o Create a paste by adding a small amount of the CMC solution to the Tranilast powder and
triturating.

o Gradually add the remaining CMC solution while continuously stirring or vortexing to form
a homogenous suspension.

o Ensure the suspension is well-mixed immediately before each administration to guarantee
uniform dosing.
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Protocol for Intraperitoneal (i.p.) Administration in Mice
and Rats

This protocol is a generalized guide. Always adhere to institution-specific animal care and use

guidelines.

e Materials:

o

[¢]

o

(¢]

[¢]

Appropriately sized sterile syringe (e.g., 1 mL for mice, 3-5 mL for rats).

Sterile needle of an appropriate gauge (e.g., 25-27G for mice, 23-25G for rats).
Prepared Tranilast solution.

70% ethanol or other suitable disinfectant.

Gauze pads.

e Procedure:

Animal Restraint: Properly restrain the animal. For rats, a two-person technique is often
preferred, with one person restraining and the other injecting. For mice, manual restraint
by scruffing is common. The animal should be positioned in dorsal recumbency (on its
back) with its head tilted slightly downwards.

Injection Site Identification: The preferred injection site is the lower right quadrant of the
abdomen to avoid the cecum (on the left side) and the bladder.

Aseptic Technique: Disinfect the injection site with 70% ethanol.

Needle Insertion: Insert the needle, bevel up, at a 30-40 degree angle into the peritoneal
cavity.

Aspiration: Gently pull back the plunger to ensure no fluid (urine or intestinal contents) or
blood is aspirated. If aspiration occurs, withdraw the needle and prepare a new sterile
syringe and needle for a new injection site.
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o Injection: If aspiration is negative, slowly and steadily inject the Tranilast solution. The
maximum recommended injection volume is typically <10 ml/kg.

o Needle Withdrawal and Post-Injection Care: Withdraw the needle smoothly. Place the
animal back in its cage and monitor for any immediate adverse reactions.

Protocol for Oral Gavage (p.o0.) Administration in Mice
and Rats

e Materials:
o Appropriately sized sterile syringe.

o Aflexible or rigid, ball-tipped gavage needle of appropriate length and gauge for the
animal's size.

o Prepared Tranilast suspension.
e Procedure:

o Animal Restraint: Securely restrain the animal, typically by scruffing the neck and back to
keep the head and body in a straight line.

o Gavage Needle Insertion: Gently introduce the gavage needle into the mouth, passing it
along the side of the tongue. Advance the needle smoothly down the esophagus into the
stomach. There should be no resistance. If resistance is met, withdraw and reposition.

o Administration: Once the needle is correctly positioned in the stomach, slowly administer
the Tranilast suspension.

o Needle Removal: After administration, gently remove the gavage needle.

o Post-Procedure Monitoring: Return the animal to its cage and monitor for any signs of
distress, such as difficulty breathing, which could indicate improper administration into the
trachea.
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Experimental Protocol for a Fibrosis Model (Uterine
Fibroids in SCID Mice)

This protocol is adapted from a study on the effect of Tranilast on human-derived fibroid
xenografts in SCID mice.[2][3]

¢ Animal Model: Ovariectomized CB-17 SCID/Beige mice.

o Hormone Supplementation: Subcutaneous implantation of pellets releasing estrogen and
progesterone to support the growth of uterine fibroid tissue.

o Xenograft Implantation:
o Obtain fresh human uterine fibroid tissue under sterile conditions.
o Implant small explants of the fibroid tissue subcutaneously into the mice.
o Allow a recovery period of 3 days post-surgery.
 Tranilast Administration:
o Prepare Tranilast at a concentration of 50 mg/kg in 1% NaHCOs.
o Administer the solution daily via intraperitoneal injection for 8 weeks.
o A control group should receive daily i.p. injections of the vehicle (1% NaHCOs) only.
e Outcome Assessment:
o At the end of the 8-week treatment period, euthanize the animals.
o Excise the xenograft tumors and measure their weight.
o Process the tissue for further analysis, such as:

» Histology: Masson's trichrome staining to assess collagen deposition (fibrosis).
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» Immunohistochemistry: Staining for markers of cell proliferation (e.g., Ki67, CCND1)
and apoptosis (e.g., cleaved caspase-3).

» Gene Expression Analysis (QPCR): Quantify mRNA levels of profibrotic and cell cycle-
related genes (e.g., COL3Al, FN1, CCND1, E2F1, TGFB3).

= Protein Analysis (Western Blot or ELISA): Quantify protein levels of key markers.[2]
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Caption: Tranilast inhibits the TGF-3 signaling pathway.
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Caption: Tranilast inhibits the NLRP3 inflammasome.
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Caption: General experimental workflow for in vivo studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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